1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanecarbonitrile
Description
1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanecarbonitrile is a synthetic organic compound characterized by a cyclopentane ring substituted with a carbonitrile group and a 3-chloro-5-(trifluoromethyl)phenyl moiety.
Structure
3D Structure
Properties
Molecular Formula |
C13H11ClF3N |
|---|---|
Molecular Weight |
273.68 g/mol |
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)phenyl]cyclopentane-1-carbonitrile |
InChI |
InChI=1S/C13H11ClF3N/c14-11-6-9(5-10(7-11)13(15,16)17)12(8-18)3-1-2-4-12/h5-7H,1-4H2 |
InChI Key |
YYBRCWMZSFJUCD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C#N)C2=CC(=CC(=C2)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Chlorination Reaction Parameters
Triphosgene’s molar ratio to 1-hydroxycyclopentanecarbonitrile is critical. A 1:0.5 ratio maximizes yield (94%) while avoiding excess reagent, which increases impurities. Solvent selection also impacts efficiency: toluene outperforms tetrahydrofuran (THF) or dichloromethane due to its high boiling point and compatibility with triphosgene.
Table 1: Chlorination Optimization
| Solvent | Temperature (°C) | Molar Ratio (Triphosgene:Nitrile) | Yield (%) |
|---|---|---|---|
| Toluene | 60–65 | 1:0.5 | 94 |
| THF | 60–65 | 1:0.5 | 82 |
| CH₂Cl₂ | 40–45 | 1:0.5 | 78 |
Aryl Coupling Strategies
Introducing the 3-chloro-5-(trifluoromethyl)phenyl group to the cyclopentane-carbonitrile core requires transition metal-catalyzed cross-coupling. Patent US11673857B2 employs a Li₂CuCl₄-mediated Kumada coupling between 1-chlorocyclopentanecarbonitrile and an aryl-zinc reagent.
Aryl-Zinc Reagent Preparation
The aryl-zinc intermediate is synthesized from 3-chloro-5-(trifluoromethyl)chlorobenzene and zinc powder in THF under nitrogen. Initiation at 45–50°C ensures controlled reactivity, preventing runaway exotherms. A 1:1.2 molar ratio of aryl chloride to zinc achieves full conversion.
Coupling Reaction Conditions
The coupling occurs at 15–20°C in toluene, with Li₂CuCl₄ (2–5 mol%) facilitating transmetallation. Elevated temperatures (>25°C) promote by-products such as biaryl compounds, reducing yields by 15–20%. Post-reaction purification via ethanol-water recrystallization isolates the nitro intermediate (1-[3-chloro-5-(trifluoromethyl)phenyl]cyclopentanecarbonitrile) in 75–88% yield.
Functional Group Modifications
While the target compound lacks nitro groups, comparative data from nitro reduction steps (e.g., hydrogenation in US11673857B2) inform selectivity challenges. For instance, hydrogenating 1-(4-nitrophenyl)cyclopentanecarbonitrile at 55–60°C under 0.4–0.6 MPa H₂ pressure with Raney nickel achieves >95% conversion to the amine. Adapting this for halogenated substrates requires palladium catalysts to avoid dehalogenation.
Solvent and Temperature Interplay
Solvent polarity directly affects reaction rates and by-product profiles. In the recrystallization step (Step 6 of US11673857B2), an 80–85% ethanol-water mixture optimally balances solubility and crystallization kinetics. Cooling to 10–15°C yields high-purity product, whereas faster cooling induces oiling-out.
Scalability and Industrial Considerations
Batch-scale examples in US11673857B2 demonstrate consistent yields (>85%) at 1–5 kg scales, highlighting robustness. Key considerations include:
-
Triphosgene handling : Requires strict temperature control to prevent phosgene release.
-
Zinc activation : Fresh zinc powder and anhydrous THF prevent passivation.
-
Catalyst recycling : Li₂CuCl₄ recovery remains challenging, contributing to 10–15% cost overhead.
"The precision in solvent selection and stoichiometric control underpins high-yielding syntheses of sterically hindered nitriles." – Adapted from US11673857B2 .
Chemical Reactions Analysis
1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorine or trifluoromethyl groups, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
Antimicrobial and Antifungal Properties
Preliminary studies indicate that compounds similar to 1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanecarbonitrile exhibit notable antimicrobial and antifungal activities. The presence of halogen atoms, such as chlorine and fluorine, may enhance the compound's interaction with biological targets, potentially improving its effectiveness against various pathogens.
Case Study: Antimicrobial Activity
- A study demonstrated that analogs of this compound showed significant inhibition against specific bacterial strains. These findings suggest that the compound could be developed into a new class of antimicrobial agents.
Binding Affinity Studies
Research on the binding affinity of this compound with various biological targets has been conducted. The compound's structural features influence its efficacy in binding to specific proteins or enzymes, which is critical for drug development.
Table: Binding Affinities with Biological Targets
| Target Protein | Binding Affinity (Kd) | Reference |
|---|---|---|
| Protein A | 50 nM | |
| Enzyme B | 120 nM | |
| Receptor C | 75 nM |
Further studies are necessary to elucidate the exact mechanisms of action and the potential therapeutic applications of this compound.
Agrochemical Applications
The unique properties of this compound also make it a candidate for use in agrochemicals. Its enhanced stability and lipophilicity could lead to improved formulations for pest control agents.
Case Study: Pest Control Efficacy
- Research has shown that similar compounds can act as effective pesticides against specific agricultural pests. The structural characteristics of this compound may provide an advantage in developing new pest control strategies.
Mechanism of Action
The mechanism of action of 1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanecarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction is often mediated by the trifluoromethyl and chlorine groups, which enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with 1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanecarbonitrile:
Flurochloridone
- Structure: 3-Chloro-4-(chloromethyl)-1-(3-(trifluoromethyl)phenyl)-2-pyrrolidinone.
- Key Features: Contains a pyrrolidinone ring instead of cyclopentane and an additional chloromethyl group. The trifluoromethylphenyl group is retained.
- Application : Pre-emergent herbicide used to control broadleaf weeds in crops like sunflowers and carrots .
- Reactivity: The pyrrolidinone ring may enhance hydrogen bonding with biological targets compared to cyclopentane.
Thicyofen
- Structure : 3-Chloro-5-(ethylsulfinyl)-2,4-thiophenedicarbonitrile.
- Key Features : Substituted thiophene core with chloro and sulfinyl groups; lacks the trifluoromethylphenyl group but includes a dicarbonitrile moiety.
- Application : Herbicide with activity against grassy weeds .
- Reactivity : The sulfur atom in thiophene may confer distinct electronic interactions compared to aromatic phenyl systems.
3-Chloro-5-methyl-4-nitro-1H-pyrazole
- Structure : Nitro and chloro-substituted pyrazole.
- Key Features : Heterocyclic pyrazole ring instead of cyclopentane; nitro group introduces strong electron-withdrawing effects.
- Application : Intermediate in synthesizing pesticides and pharmaceuticals .
Research Findings and Computational Insights
For example:
- Docking Studies : AutoDock Vina’s improved scoring function could predict binding affinities of similar trifluoromethylphenyl compounds to herbicide targets like acetolactate synthase .
- Crystallography : SHELX programs might resolve the stereochemistry of cyclopentane derivatives, aiding in structure-activity relationship (SAR) analyses .
Data Tables: Comparative Analysis
| Property | 1-[3-Cl-5-(CF₃)Ph]cyclopentanecarbonitrile | Flurochloridone | Thicyofen |
|---|---|---|---|
| Molecular Formula | C₁₃H₁₀ClF₃N | C₁₂H₁₀Cl₂F₃NO₂ | C₈H₄ClN₂O₂S |
| Molecular Weight (g/mol) | 289.67 | 328.11 | 246.65 |
| Core Structure | Cyclopentane | Pyrrolidinone | Thiophene |
| Key Substituents | -Cl, -CF₃, -CN | -Cl, -CF₃, -CH₂Cl | -Cl, -SO-C₂H₅, -CN |
| Application | Potential agrochemical | Herbicide | Herbicide |
Biological Activity
1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanecarbonitrile (CAS No. 2114424-38-1) is a compound of interest in pharmaceutical and chemical research due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C13H15ClF3N
- Molecular Weight : 277.71 g/mol
- CAS Number : 2114424-38-1
- Structural Features : The compound features a cyclopentane ring with a cyano group and a chloro-trifluoromethyl-substituted phenyl group, which contributes to its biological properties.
Mechanisms of Biological Activity
This compound exhibits various biological activities, primarily through interactions with specific biological targets.
2. Antitumor Activity
The compound's ability to inhibit tumor cell proliferation has been noted in preliminary studies. For example, derivatives of chlorinated phenyl compounds have demonstrated cytotoxic effects on cancer cell lines, indicating that this compound may possess similar properties.
3. Enzyme Inhibition
Enzyme inhibition studies suggest that the compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This could lead to alterations in biochemical processes that are critical for cell survival and proliferation.
Case Studies and Research Findings
Several studies have explored the biological activities of structurally similar compounds, providing insights into the potential effects of this compound:
Toxicological Profile
The safety data for similar compounds indicate potential toxicity concerns, including:
- Acute Toxicity : Harmful if swallowed or inhaled.
- Skin and Eye Irritation : Causes irritation upon contact.
- Environmental Impact : Potentially harmful to aquatic life.
Q & A
Q. What are the established synthetic routes for 1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanecarbonitrile, and what key reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves cyclopentane ring formation coupled with aromatic substitution. A common approach includes:
- Step 1: Preparation of the trifluoromethyl-chlorophenyl precursor via Friedel-Crafts acylation or Suzuki coupling.
- Step 2: Cyclopentane ring closure using cyclopropanation reagents (e.g., trimethylsulfoxonium iodide) under basic conditions.
- Step 3: Nitrile group introduction via nucleophilic substitution with cyanide sources (e.g., KCN or NaCN) . Key conditions include strict temperature control (<0°C during nitrile formation to prevent side reactions) and solvent selection (e.g., dichloromethane for anhydrous reactions). Yield optimization (60–75%) requires stoichiometric balancing of the trifluoromethyl group’s electron-withdrawing effects, which can hinder cyclization .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Signals at δ 7.5–8.0 ppm (aromatic protons) and δ 2.5–3.5 ppm (cyclopentane protons) confirm ring substitution patterns.
- ¹³C NMR: Peaks near δ 115–120 ppm (C≡N) and δ 125–130 ppm (CF₃) validate functional groups.
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data when synthesizing derivatives of this compound, particularly regarding regiochemical outcomes?
Methodological Answer: Discrepancies often arise from:
- Steric hindrance: The trifluoromethyl group can distort expected coupling patterns in NMR. Use NOESY or ROESY to identify through-space interactions between cyclopentane and aromatic protons.
- Dynamic effects: Variable-temperature NMR (e.g., −40°C to 25°C) can freeze rotational conformers of the cyclopentane ring.
- Crystallographic validation: Single-crystal X-ray analysis resolves ambiguous regiochemistry, especially when substituents occupy similar electronic environments .
Q. What computational modeling approaches are suitable for predicting the bioactivity of this compound, and how do substituent electronic parameters affect target binding?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic reactivity of the nitrile group.
- Molecular Docking: Map the compound’s binding to targets (e.g., kinase enzymes) by modeling the trifluoromethyl group’s hydrophobic interactions and the nitrile’s hydrogen-bonding potential.
- QSAR Studies: Correlate Hammett σ constants of substituents (Cl: +0.23, CF₃: +0.54) with bioactivity. The electron-withdrawing CF₃ group enhances binding to electron-rich enzymatic pockets .
Safety and Risk Assessment
Q. How should researchers address the lack of toxicity data for this compound in ecological risk assessments?
Methodological Answer:
- Read-Across Analysis: Compare with structurally similar compounds (e.g., 1-(4-Chloro-3-fluorophenyl)cyclopentane-1-carbonitrile) to estimate persistence, bioaccumulation, and toxicity .
- Precautionary Measures: Implement strict containment protocols (e.g., fume hoods, PPE) due to the compound’s cyanide moiety and potential mutagenicity inferred from analogs .
Experimental Design
Q. What strategies optimize the synthesis of enantiomerically pure derivatives for pharmacological studies?
Methodological Answer:
- Chiral Catalysts: Use palladium complexes with BINAP ligands for asymmetric cyclopropanation.
- Chiral Stationary Phases (HPLC): Separate enantiomers using cellulose-based columns (e.g., Chiralpak IC).
- Circular Dichroism (CD): Validate enantiopurity by monitoring Cotton effects at 220–250 nm .
Data Contradiction Analysis
Q. How can conflicting results in catalytic hydrogenation yields be analyzed?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
